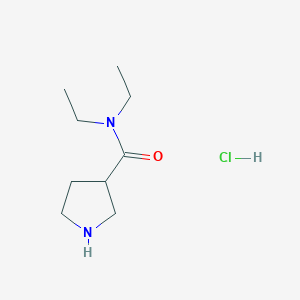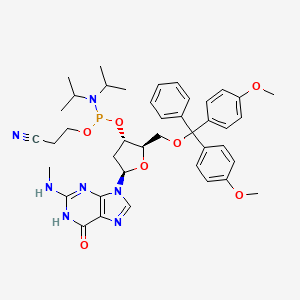![molecular formula C20H24F2O5 B1436948 (6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid CAS No. 1234557-20-0](/img/structure/B1436948.png)
(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid
Overview
Description
(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid is a useful research compound. Its molecular formula is C20H24F2O5 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Field: Pharmacology Fluticasone Propionate is a synthetic glucocorticoid . Glucocorticoids are a type of steroid hormone that plays a crucial role in a wide range of physiological processes, including the immune response and regulation of metabolism, inflammation, and blood pressure.
2. Application Fluticasone Propionate is used to treat a variety of conditions, including asthma, allergic rhinitis, eczema, and psoriasis . It works by reducing inflammation and suppressing the body’s immune response.
3. Methods of Application Fluticasone Propionate can be administered in several ways, depending on the condition being treated. For asthma and allergic rhinitis, it is often administered via inhalation or as a nasal spray. For skin conditions like eczema and psoriasis, it is typically applied topically as a cream or ointment .
4. Results and Outcomes Fluticasone Propionate has been shown to effectively reduce inflammation and alleviate symptoms in a variety of conditions. For example, in patients with asthma, it can help to improve lung function and reduce the frequency of asthma attacks. In patients with allergic rhinitis, it can help to reduce symptoms like sneezing, itching, and congestion .
5. Field: Dermatology Fluticasone Propionate is also used in dermatology, particularly in the treatment of skin conditions such as eczema and psoriasis .
6. Field: Otolaryngology In otolaryngology, Fluticasone Propionate is used as a nasal spray for the treatment of allergic rhinitis . It can also be used in the treatment of nasal polyps .
5. Field: Otolaryngology Fluticasone Propionate is used as a nasal spray for the treatment of allergic rhinitis . It can also be used in the mouth for mouth ulcers .
6. Field: Dermatology Fluticasone Propionate in a topical form can be used to treat skin conditions such as eczema, psoriasis, and rashes . It is applied as a thin film to the affected skin areas once daily and rubbed in gently .
7. Field: Pulmonology Fluticasone Propionate is used by powder or aerosol inhalation for the prophylaxis of asthma . It works by decreasing inflammation, which helps to improve lung function and reduce the frequency of asthma attacks .
8. Field: Pharmacology Fluticasone Propionate can be used to treat inflammatory skin diseases, including lichen sclerosus, alopecia areata, vitiligo, bullous pemphigoid, phimosis, and aphthous ulcers .
properties
IUPAC Name |
(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2O5/c1-17-5-3-10(23)7-13(17)14(21)8-12-11-4-6-19(27,16(25)26)18(11,2)9-15(24)20(12,17)22/h3,5,7,11-12,14-15,24,27H,4,6,8-9H2,1-2H3,(H,25,26)/t11-,12-,14+,15-,17-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRKIMGGKCPNND-SUPFZCCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)O)O)CC(C4=CC(=O)C=CC43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@]2(C(=O)O)O)C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



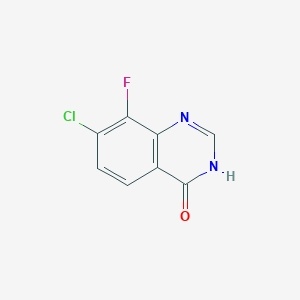
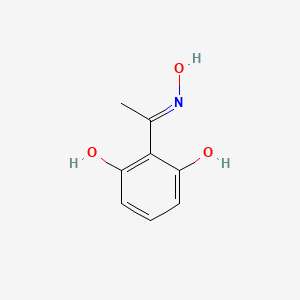
![5-[Amino-(hydroxyamino)methylidene]pyrimidine-2,4-dione](/img/structure/B1436868.png)
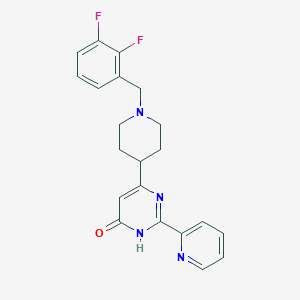
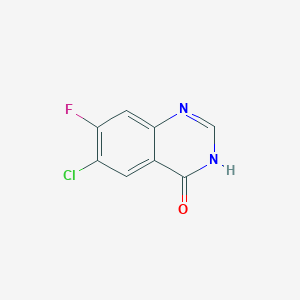
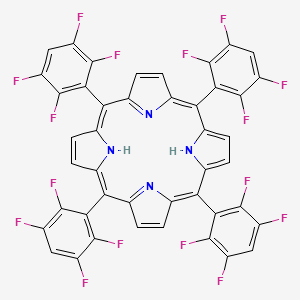
![6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1436874.png)
![7-(piperazin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1436875.png)

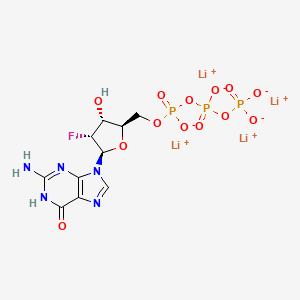
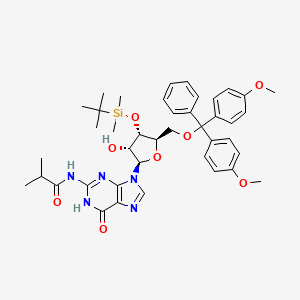
![3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide](/img/structure/B1436885.png)
